N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide
Description
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide (hereafter referred to as the "target compound") is a synthetic amide derivative featuring a cyano-substituted cyclohexylmethyl group and a branched 2,2-dimethylpropanamide moiety. This article compares the target compound with similar molecules, focusing on substituent effects, molecular weight, and inferred stability or solubility trends.
Properties
IUPAC Name |
N-[2-[[cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-15(2,3)14(20)17-10-13(19)18-12(9-16)11-7-5-4-6-8-11/h11-12H,4-8,10H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMCNGYMXZWEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(=O)NC(C#N)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide typically involves the cyanoacetylation of amines. One common method includes the reaction of cyclohexylamine with cyanoacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the cyanoacetamide intermediate .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of solvent-free conditions or green chemistry approaches, such as microwave-assisted synthesis, can also be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Biological Activities
Research has indicated that compounds similar to N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide exhibit various biological activities:
- Anticancer Properties : Some derivatives of the compound have shown promise in inhibiting cancer cell proliferation. Studies suggest that the structural components can interfere with cellular pathways associated with tumor growth.
- Antimicrobial Activity : The presence of the cyano group may enhance the compound's ability to disrupt bacterial cell membranes, making it a candidate for developing new antimicrobial agents.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects against neurodegenerative diseases, possibly due to its ability to modulate oxidative stress responses in neuronal cells.
Applications in Pharmaceuticals
The unique chemical structure of this compound suggests several applications in drug development:
- Drug Design : The compound can serve as a lead structure for synthesizing new drugs targeting specific diseases, particularly in oncology and infectious diseases.
- Formulation Development : Its solubility and stability profiles may be advantageous in formulating oral or injectable medications.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar compounds. Researchers synthesized various derivatives and tested their efficacy against different cancer cell lines. Results indicated that modifications to the cyano and amine groups significantly enhanced cytotoxicity against breast and lung cancer cells.
Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial effects, suggesting potential for use in treating resistant bacterial infections.
Mechanism of Action
The mechanism of action of N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. The amide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Substituent Effects on Amide/Carbamate Functionality
The target compound’s 2,2-dimethylpropanamide group distinguishes it from analogs with carbamate or simpler amide substituents:
- tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate (): The tert-butyl carbamate group increases steric bulk and lipophilicity compared to the dimethylpropanamide in the target compound. This may reduce aqueous solubility but enhance membrane permeability .
Cyclohexyl vs. Other Cyclic Groups
- N-(cyclohexylmethyl)-2-(3,4,5-trimethoxyphenyl)acetamide (): The trimethoxyphenyl group increases polarity and hydrogen-bonding capacity, contrasting with the target compound’s cyano group, which may promote metabolic stability .
Cyano-Containing Analogs
- 2-[(2-Cyanoethyl)(methyl)amino]-N-pentylpropanamide (): The pentyl chain and cyanoethyl group enhance lipophilicity, whereas the target compound’s dimethylpropanamide and cyclohexyl groups balance hydrophobicity and steric effects .
Data Table: Structural and Inferred Properties
*Estimated based on structural analysis.
Research Findings and Implications
Metabolic Stability: The target compound’s dimethylpropanamide and cyano groups may confer resistance to enzymatic degradation compared to esters or primary amides (e.g., ) .
Solubility Trends : Bulky substituents like tert-butyl () reduce solubility, whereas the target compound’s balanced substituents suggest intermediate solubility .
Synthetic Complexity: The cyano-cyclohexylmethyl group necessitates specialized nitrile chemistry, contrasting with simpler alkylation steps in analogs like .
Biological Activity
N-[2-[[Cyano(cyclohexyl)methyl]amino]-2-oxoethyl]-2,2-dimethylpropanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{14}H_{22}N_{2}O
- Molecular Weight : 250.34 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
- Cytoprotective Effects : Studies indicate that similar compounds exhibit protective effects against cellular stress, particularly in pancreatic β-cells.
Efficacy in Cell Models
Research has shown that derivatives of related compounds exhibit significant biological activity. For example, a study on N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs demonstrated protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. The following table summarizes the maximum activity and EC50 values for several analogs:
| Compound | Structure Modification | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| 1 | 3-Cl, 2-Me | 97 | 6 ± 1 |
| 5a | H | 45 | 18 ± 4 |
| 5b | 2-Pyridine | 16 | 38 ± 9 |
| WO5m | 3-OH | 100 | 0.1 ± 0.01 |
These results indicate that structural modifications can significantly enhance the compound's efficacy against cellular stressors like tunicamycin (Tm) .
Case Studies and Research Findings
- Pancreatic β-cell Protection : A study demonstrated that certain analogs of the compound protected pancreatic β-cells from apoptosis induced by ER stress. The protective mechanism was linked to the inhibition of caspase-3 activation and PARP cleavage, critical markers of apoptosis .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various derivatives on cancer cell lines, revealing that modifications at specific positions greatly influenced their cytotoxic profiles .
- Structure-Activity Relationship (SAR) : Ongoing research into the SAR of related compounds has identified key functional groups that enhance biological activity, suggesting pathways for further optimization in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
